N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-21-15-9-8-12(10-16(15)22(2)27(21,25)26)19-17(24)14-11-18-23(20-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQLZITBFBUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiadiazole moiety with a triazole and carboxamide functional groups. Its chemical formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing thiadiazole and triazole frameworks exhibit a variety of biological activities. The following sections summarize the key findings related to the biological activities of this specific compound.
Anticancer Activity
Several studies have reported the anticancer properties of thiadiazole derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. It particularly affects pancreatic cancer cell lines with an IC50 value of approximately 0.3 µM .
- Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer (MCF7) and prostate cancer (DU145) cell lines. The presence of electron-withdrawing groups on the phenyl ring enhanced anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties:
- Antibacterial Effects : The compound has displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring has been shown to enhance this activity .
- Research Findings : In vitro studies have indicated that modifications at the C5 position of the thiadiazole significantly influence antibacterial potency. Compounds with halogen substitutions demonstrated improved efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structure:
| Substituent | Biological Activity |
|---|---|
| Electron-withdrawing groups | Enhanced anticancer activity against various cell lines |
| Alkyl substitutions | Improved antimicrobial properties |
| Aromatic rings | Increased binding affinity to target proteins |
Research Findings Summary
Recent literature emphasizes the versatility of thiadiazole derivatives in drug design:
- Anticancer Activity : Significant cytotoxic effects noted in multiple cancer cell lines.
- Antimicrobial Properties : Effective against a range of bacterial strains with varying mechanisms.
- Pharmacokinetics : Studies indicate favorable metabolic stability and bioavailability for derivatives similar to this compound .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Benzo[c][1,2,5]thiadiazole Derivatives
- N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS 2034483-64-0) :
This analog replaces the triazole-carboxamide group with a tetrahydro-2H-pyran-4-carboxamide. The pyran ring introduces conformational flexibility, which may alter binding affinity compared to the rigid triazole in the target compound. Molecular weight: 401.5 g/mol; Formula: C₂₀H₂₃N₃O₄S . - N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Features a pyridinyl-triazole-methyl linker instead of the phenyl-triazole-carboxamide.
Thiadiazole-Triazole Hybrids
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d) :
These derivatives lack the benzothiadiazole core but retain the thiadiazole-carboxamide motif. Compound 3a (R = phenyl) exhibits a molecular weight of 249.3 g/mol and demonstrated moderate enzyme inhibition in docking studies . - N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: Replaces the triazole with a thiazole and introduces a nitrobenzofuran group.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization under acidic or oxidative conditions.
- Step 2 : Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Carboxamide coupling using reagents like EDCI/HOBt or chloroacetyl chloride in solvents such as DMF or acetone, with K₂CO₃ as a base .
- Validation : Purity is confirmed via melting point analysis, elemental composition (C, H, N), and spectroscopic techniques (¹H/¹³C NMR, IR) .
Q. How is the structural integrity of this compound validated in academic research?
- Answer : Key methods include:
- Single-crystal X-ray diffraction (SC-XRD) : To resolve the 3D molecular geometry and confirm stereochemistry. SHELX software is widely used for refinement .
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon connectivity; IR for functional group identification (e.g., C=O, S=O stretches) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives of this compound in complex heterocyclic systems?
- Answer : Critical factors include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; acetone/ethanol mixtures improve recrystallization efficiency .
- Catalyst tuning : CuI for CuAAC reactions; iodine or triethylamine for cyclization steps .
- Temperature control : Reflux conditions (70–100°C) for thiadiazole/thiazole ring formation .
- Case Study : A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in carboxamide coupling due to enhanced deprotonation .
Q. How do computational methods aid in understanding this compound’s bioactivity?
- Answer :
- Molecular docking : Predicts binding affinities to target proteins (e.g., enzymes like α-glucosidase). For example, triazole-thiadiazole hybrids show strong interactions with catalytic residues in docking poses .
- QSAR modeling : Links structural features (e.g., electron-withdrawing groups on the phenyl ring) to antimicrobial or anticancer activity .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity and stability .
Q. What experimental approaches resolve contradictions in spectral data for this compound?
- Answer : Discrepancies in NMR/IR spectra often arise from:
- Tautomerism : Dynamic NMR or variable-temperature studies differentiate tautomeric forms (e.g., thione-thiol equilibria) .
- Impurity interference : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes byproducts .
- Crystallographic validation : SC-XRD resolves ambiguous NOE correlations or coupling constants .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Answer :
- In vitro assays : Cytochrome P450 inhibition screening to assess metabolic stability .
- Permeability studies : Caco-2 cell monolayers predict intestinal absorption .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free drug fractions .
Methodological Challenges
Q. What are the limitations of current synthetic routes for scaling up this compound?
- Answer :
- Low yields : Multi-step syntheses (e.g., benzo[c][1,2,5]thiadiazole formation) often suffer from <50% overall yield due to side reactions .
- Purification hurdles : Recrystallization from ethanol/water mixtures is time-intensive; alternatives like flash chromatography may degrade sensitive functional groups .
Q. How do substituents on the triazole ring influence biological activity?
- Answer :
- Electron-donating groups (e.g., -OCH₃) : Enhance antimicrobial activity by increasing membrane permeability .
- Halogen substituents (e.g., -Cl, -F) : Improve anticancer potency via hydrophobic interactions with target proteins .
- Steric effects : Bulky groups (e.g., -Ph) reduce binding affinity in enzyme inhibition assays .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
